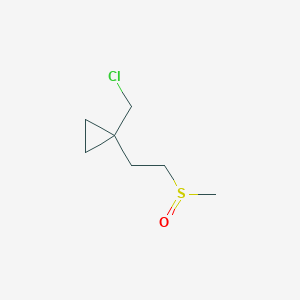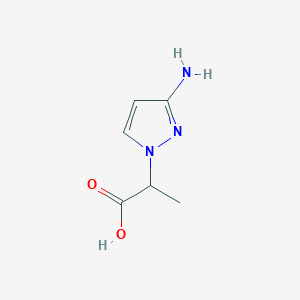
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzene, characterized by the presence of a cyano group, a trifluoromethoxy group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes sulfonylation and subsequent chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the cyano group.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The cyano and trifluoromethoxy groups can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H3ClF3NO3S |
|---|---|
Poids moléculaire |
285.63 g/mol |
Nom IUPAC |
4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-2-1-5(4-13)3-6(7)16-8(10,11)12/h1-3H |
Clé InChI |
YJZRWBWMGHBBCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)OC(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




